molecular formula C10H7ClO2S B13493425 2-(7-Chloro-1-benzothiophen-3-yl)acetic acid

2-(7-Chloro-1-benzothiophen-3-yl)acetic acid

Katalognummer: B13493425
Molekulargewicht: 226.68 g/mol
InChI-Schlüssel: YRSXFRCKESYMNO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(7-Chloro-1-benzothiophen-3-yl)acetic acid is a chemical compound belonging to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound is characterized by the presence of a chlorine atom at the 7th position of the benzothiophene ring and an acetic acid group at the 3rd position. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 2-(7-Chloro-1-benzothiophen-3-yl)acetic acid typically involves the chlorination of benzothiophene followed by the introduction of the acetic acid group. One common method involves the reaction of 7-chlorobenzothiophene with bromoacetic acid in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

2-(7-Chloro-1-benzothiophen-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding thiol or thioether derivatives.

    Substitution: The chlorine atom in the benzothiophene ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Esterification: The acetic acid group can undergo esterification with alcohols in the presence of acid catalysts to form esters.

Wissenschaftliche Forschungsanwendungen

2-(7-Chloro-1-benzothiophen-3-yl)acetic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex benzothiophene derivatives, which are valuable in various chemical research studies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Benzothiophene derivatives are known for their pharmacological properties, and this compound is being investigated for its potential use in drug development.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-(7-Chloro-1-benzothiophen-3-yl)acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit fungal cytochrome P-450 sterol C-14 α-demethylation, which is crucial for fungal cell wall synthesis . This inhibition disrupts the synthesis of ergosterol, a key component of the fungal cell membrane, leading to cell death.

Vergleich Mit ähnlichen Verbindungen

2-(7-Chloro-1-benzothiophen-3-yl)acetic acid can be compared with other benzothiophene derivatives such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.

Eigenschaften

Molekularformel

C10H7ClO2S

Molekulargewicht

226.68 g/mol

IUPAC-Name

2-(7-chloro-1-benzothiophen-3-yl)acetic acid

InChI

InChI=1S/C10H7ClO2S/c11-8-3-1-2-7-6(4-9(12)13)5-14-10(7)8/h1-3,5H,4H2,(H,12,13)

InChI-Schlüssel

YRSXFRCKESYMNO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)Cl)SC=C2CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.